RNA /C/ phosphoramidite
Description
Historical Trajectory and Methodological Evolution of Phosphoramidite (B1245037) Synthesis
The journey to the now-standard phosphoramidite method for oligonucleotide synthesis was a gradual process marked by several key innovations. Early efforts in the 1950s, such as the work of Michelson and Todd, laid the groundwork for the chemical synthesis of nucleic acids. trilinkbiotech.combohrium.com These initial forays were followed by the development of the phosphodiester and phosphotriester methods, notably advanced by H. Gobind Khorana. biosyn.comatdbio.comopenaccessgovernment.org While groundbreaking, these early methods were laborious and limited in their efficiency. biosyn.comatdbio.com
A significant leap forward came with Robert Letsinger's introduction of solid-phase synthesis and the phosphotriester method in the late 1960s. trilinkbiotech.comacs.org This approach, where the growing oligonucleotide chain is attached to a solid support, streamlined the synthesis process by simplifying the removal of excess reagents and byproducts. twistbioscience.com Letsinger further revolutionized the field in the mid-1970s by introducing the phosphite-triester method, which utilized the more reactive P(III) chemistry, significantly reducing the time required for the coupling reaction. trilinkbiotech.com
The final, and perhaps most crucial, step in this evolution was the development of nucleoside phosphoramidites by Marvin Caruthers and his team in the early 1980s. trilinkbiotech.comatdbio.comopenaccessgovernment.orged.ac.uk This innovation involved replacing the unstable chloride leaving group of the phosphite-triester method with a more stable amine group. trilinkbiotech.com This seemingly small change had a profound impact, as it allowed for the preparation of stable, storable phosphoramidite monomers that could be activated just before the coupling step. trilinkbiotech.com This breakthrough, combined with the advancements in solid-phase synthesis and automation, firmly established the phosphoramidite method as the gold standard for DNA and RNA synthesis. atdbio.comtwistbioscience.comed.ac.uk
The first automated DNA synthesizer was commercialized in the early 1980s, making custom oligonucleotides readily accessible to researchers and fueling rapid advancements in molecular biology. trilinkbiotech.comed.ac.uk
Core Principles of Oligoribonucleotide Synthesis via the Phosphoramidite Method
The phosphoramidite method for oligoribonucleotide synthesis is a cyclical process performed on a solid support, typically controlled pore glass (CPG) or polystyrene. biosyn.comnih.gov The synthesis proceeds in the 3' to 5' direction and involves four main chemical steps that are repeated for each nucleotide addition. biosyn.comwikipedia.orgresearchgate.net
The Synthetic Cycle:
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. trilinkbiotech.comumich.edunih.gov This is typically achieved by treatment with a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent. trilinkbiotech.combiosyn.com
Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated by a weak acid, such as tetrazole or a more effective activator like 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCI). umich.edunih.gov The activated phosphoramidite then rapidly couples with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. wikipedia.orgumich.edu This reaction is highly sensitive to moisture and is carried out in anhydrous acetonitrile. wikipedia.org
Capping: To prevent the formation of deletion sequences, any unreacted 5'-hydroxyl groups are "capped" by acetylation using a reagent like acetic anhydride (B1165640). nih.govhorizondiscovery.com In RNA synthesis, a bulkier capping agent such as tert-butylphenoxyacetic anhydride is often used. atdbio.com
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphotriester by oxidation. biosyn.comnih.gov This is typically achieved using an iodine solution in the presence of water and a weak base like pyridine. biosyn.com
This four-step cycle is repeated until the desired oligoribonucleotide sequence is assembled. Following the final cycle, the synthesized RNA is cleaved from the solid support, and all protecting groups are removed in a series of deprotection steps. horizondiscovery.com
Protecting Groups in RNA Synthesis:
A key challenge in RNA synthesis is the protection of the 2'-hydroxyl group of the ribose sugar, which is absent in DNA. rsc.orgeurofins.com This protecting group must be stable throughout the synthesis cycle but removable at the end without damaging the RNA molecule. biosyn.com Common 2'-hydroxyl protecting groups include:
tert-Butyldimethylsilyl (TBDMS or TBS): This has been a widely used protecting group, though its steric bulk can slow down the coupling reaction. atdbio.com
2'-O-Triisopropylsilyloxymethyl (TOM): This group was developed to overcome the steric hindrance issues associated with TBDMS. atdbio.com
2'-bis(2-Acetoxyethoxy)methyl (ACE): This orthoester-based protecting group offers an alternative deprotection strategy using mild acidic conditions. atdbio.com
2′-O-Thionocarbamate: This group allows for a single-step deprotection of the final oligoribonucleotide product. acs.org
The exocyclic amino groups of the nucleobases (adenine, guanine (B1146940), and cytosine) also require protection to prevent side reactions during synthesis. wikipedia.org In RNA synthesis, base protecting groups like the tert-butylphenoxyacetyl group are often used. atdbio.com The phosphate (B84403) groups are typically protected with a β-cyanoethyl group, which is readily removed during the final deprotection steps. atdbio.com
Pervasive Impact in Contemporary Nucleic Acid Chemistry and Biological Research
The development of phosphoramidite chemistry has had a revolutionary impact on nucleic acid chemistry and a wide array of biological research fields. nih.govamerigoscientific.com The ability to rapidly and inexpensively synthesize custom-designed DNA and RNA oligonucleotides has become an indispensable tool for molecular biologists. wikipedia.orgthermofisher.com
Key Applications and Impacts:
Molecular Biology and Diagnostics: Synthetic oligonucleotides are fundamental to numerous techniques, including the polymerase chain reaction (PCR) and quantitative PCR (qPCR), where they serve as primers and probes for DNA amplification and detection. amerigoscientific.comthermofisher.com They are also crucial for DNA sequencing, gene cloning, and site-directed mutagenesis. nih.govchromatographyonline.com The precision of phosphoramidite-derived oligonucleotides is critical for the accuracy of diagnostic assays. amerigoscientific.com
Therapeutic Development: Phosphoramidite chemistry is the cornerstone of the synthesis of nucleic acid-based therapeutics. amerigoscientific.com This includes:
Antisense Oligonucleotides (ASOs): These are short, single-stranded DNA or RNA molecules designed to bind to specific messenger RNA (mRNA) sequences, thereby inhibiting the expression of disease-causing genes. wikipedia.orgamerigoscientific.comnih.gov
Small Interfering RNAs (siRNAs): These are short, double-stranded RNA molecules that can trigger the degradation of specific mRNAs through the RNA interference (RNAi) pathway, effectively silencing gene expression. wikipedia.orgeurofins.comchromatographyonline.com
CRISPR Guide RNAs (gRNAs): These are essential components of the CRISPR-Cas9 gene-editing system, guiding the Cas9 enzyme to a specific location in the genome to make precise modifications. chromatographyonline.com
Aptamers: These are single-stranded oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. acs.org
Synthetic Biology and Gene Synthesis: The ability to synthesize long, high-fidelity oligonucleotides has enabled the construction of synthetic genes and entire genomes. wikipedia.org This has opened up new avenues for creating novel biological systems and re-engineering existing ones.
Fundamental Research: Synthetic oligonucleotides are used to study the structure and function of nucleic acids, their interactions with proteins, and the mechanisms of various cellular processes. nih.gov The availability of modified oligonucleotides, created using specialized phosphoramidites, allows researchers to probe these interactions with greater precision. thermofisher.comnih.gov
The continuous refinement of phosphoramidite chemistry and the development of novel phosphoramidite building blocks continue to expand the frontiers of nucleic acid research and its applications in medicine and biotechnology. nih.govthermofisher.com
Properties
CAS No. |
149559-88-6 |
|---|---|
Molecular Formula |
C15H10Cl2O3 |
Synonyms |
RNA /C/ phosphoramidite |
Origin of Product |
United States |
Synthesis Methodologies for Rna Phosphoramidite Building Blocks
Specialized and Advanced Synthetic Approaches for RNA Oligomers
Streamlined and High-Throughput Synthesis Protocols
The increasing demand for synthetic RNA for applications in therapeutics (e.g., siRNA), diagnostics, and genomics has driven the development of protocols and technologies aimed at streamlining the synthesis process and enabling high-throughput production. These advancements focus on automation, miniaturization, and parallelization.
Automation and Parallel Synthesis: Modern oligonucleotide synthesis is a fully automated process. High-throughput synthesizers have evolved from single-column instruments to platforms that can synthesize many different oligonucleotides simultaneously. These instruments typically use a 96-well or even 384-well plate format, where each well functions as a separate reaction column. This parallel processing allows for the unattended synthesis of hundreds of unique RNA sequences in a single run. The entire process, from reagent delivery to the execution of the four-step synthesis cycle (deblocking, coupling, capping, oxidation), is computer-controlled, which ensures reproducibility and minimizes manual error. Synthesizers capable of producing up to 1536 different oligonucleotides in a single 10-hour run have been developed, dramatically increasing throughput for genomic-scale applications.
Microarray-Based Synthesis: For applications requiring vast libraries of diverse RNA sequences, microarray technology offers an ultra-high-throughput solution. This approach involves the in situ (on-chip) synthesis of tens of thousands to millions of unique oligonucleotide sequences on a solid surface, such as a glass slide. Instead of physical separation in wells, different regions of the chip are addressed using technologies like:
Photolithography: Light is used in combination with photolabile protecting groups to selectively deprotect specific spots on the array, defining where the next phosphoramidite (B1245037) will be coupled.
Inkjet Printing: Picoliter volumes of phosphoramidites and other reagents are precisely "printed" onto specific locations on the chip to build the desired sequences.
While the amount of each oligonucleotide produced is very small (picomoles), microarray synthesis is an invaluable tool for applications like large-scale gene expression analysis, RNA-protein interaction studies, and the discovery of functional RNA molecules.
Miniaturization and Microfluidics: A key strategy to streamline synthesis and reduce costs is the miniaturization of reaction volumes. Microfluidic platforms have been developed that use channels and reaction chambers on the nanoliter scale. This approach drastically reduces the consumption of expensive phosphoramidite monomers and reagents—by up to 100-fold compared to conventional column-based synthesis—while still producing sufficient quantities of oligonucleotides (around 100 picomoles) for many downstream applications without the need for amplification. This reduction in reagent volume and the potential for massive parallelization make microfluidic synthesis a promising avenue for cost-effective, high-throughput RNA production.
These advanced protocols, summarized in the table below, are critical for enabling large-scale functional genomics, drug discovery, and the development of nucleic acid-based therapeutics.
| Synthesis Platform | Typical Throughput | Key Feature | Primary Application |
| Column-Based Synthesizer | 1-12 oligonucleotides | Standard, well-established | Custom RNA synthesis, small to medium scale |
| Multi-Well Plate Synthesizer | 96 to 1536 oligonucleotides | High degree of parallelization | Large-scale screening, primer/probe production |
| Microarray Synthesizer | 10,000 to >1,000,000 oligonucleotides | Ultra-high density, miniaturization | Gene expression arrays, massive libraries |
| Microfluidic Platform | 16 to hundreds of oligonucleotides | Drastic reduction in reagent volume | Cost-effective gene synthesis, R&D |
Chemo-Enzymatic Strategies for Oligoribonucleotide Construction
The synthesis of RNA phosphoramidite building blocks and their subsequent assembly into oligoribonucleotides can be significantly enhanced through the integration of enzymatic processes with chemical synthesis. These chemo-enzymatic strategies leverage the high specificity and efficiency of enzymes to overcome some of the limitations inherent in purely chemical methods, such as the generation of side products and the difficulty in synthesizing long or modified RNA sequences. Key enzymatic tools in this approach include a variety of RNA ligases and engineered polymerases that facilitate the formation of phosphodiester bonds in a controlled manner.
One of the most established chemo-enzymatic methods involves the use of RNA ligases, such as T4 RNA ligase, to join shorter, chemically synthesized RNA fragments. nih.govnih.gov This approach is particularly advantageous for the production of long RNA molecules or for the site-specific incorporation of modified nucleotides that may not be compatible with standard solid-phase synthesis. springernature.com The ligation reaction typically involves an "acceptor" oligonucleotide with a free 3'-hydroxyl group and a "donor" oligonucleotide with a 5'-phosphate group.
To improve the efficiency and specificity of ligation, a "splint" oligonucleotide, often a DNA strand, can be employed. tandfonline.comnih.gov This splint is designed to be complementary to the ends of the RNA fragments to be joined, bringing them into close proximity and providing a template for the ligase. tandfonline.comnih.gov This "splinted ligation" significantly enhances the yield of the desired full-length product and minimizes the formation of circularized or oligomeric side products. nih.govnih.gov T4 DNA ligase can also be used for this purpose, as it is capable of joining RNA molecules when they are part of an RNA:DNA hybrid duplex. nih.gov
Thermostable RNA ligases, such as MthRnl from Methanobacterium thermoautotrophicum, offer the advantage of performing ligation reactions at elevated temperatures. nih.gov This can be beneficial for disrupting secondary structures in the RNA fragments that might otherwise hinder ligation. These enzymes can quantitatively convert 5'-phosphorylated single-stranded DNA or RNA to an adenylated form, a key intermediate in the ligation process. nih.gov
A more recent and revolutionary chemo-enzymatic strategy is the development of template-independent enzymatic RNA synthesis platforms, often referred to as "eRNA" synthesis. harvard.edunih.govnih.gov This method utilizes an engineered polymerase, such as a modified poly(U) polymerase, to sequentially add nucleotide triphosphates to a growing RNA chain in a controlled cycle. nih.govnih.gov Each nucleotide triphosphate is reversibly terminated, allowing for the addition of a single nucleotide per cycle. nih.govnih.gov This approach offers the potential for highly efficient and "greener" RNA synthesis, as it is conducted in aqueous solutions and avoids the use of harsh chemicals and protecting groups associated with traditional phosphoramidite chemistry. harvard.edu
Detailed Research Findings
Research in chemo-enzymatic strategies has yielded significant improvements in the synthesis of oligoribonucleotides, with various studies reporting high efficiencies and the successful construction of complex RNA molecules.
For instance, the use of a DNA template in the T4 RNA ligase-mediated circularization of hammerhead ribozyme precursors resulted in yields of 70-80% for the circular product at a concentration of 30 µM. oup.com In another study, an RNA ligase-mediated method for creating large, synthetic RNAs demonstrated ligation reactions that proceeded nearly to completion within 30 minutes. nih.gov The efficiency of splinted ligation is further highlighted by the successful synthesis of a 128-nucleotide pre-mRNA from three smaller synthetic oligoribonucleotides. nih.gov
The thermostable MthRnl has been shown to achieve quantitative conversion of 5'-phosphorylated single-stranded DNA to its adenylated form. nih.gov Optimal reaction conditions for this enzyme have been identified, including a pH of 6.0-6.5 and a temperature of 65°C. nih.gov
The emerging field of template-independent enzymatic synthesis has also shown great promise. The "eRNA" platform, developed at the Wyss Institute, has demonstrated a nucleotide incorporation efficiency of 95%, which is comparable to chemical synthesis methods. harvard.edu This platform has been used to synthesize RNA molecules up to 23 nucleotides in length. harvard.edu A similar template-independent enzymatic RNA oligonucleotide synthesis platform reported an average coupling efficiency of 95% over ten cycles of synthesis in the liquid phase. nih.govnih.gov
The following interactive data tables summarize key findings from various studies on chemo-enzymatic oligoribonucleotide synthesis.
| Enzyme | Strategy | Substrates | Key Findings | Reported Efficiency/Yield | Reference |
| T4 RNA Ligase 1 | Splinted Ligation | In vitro transcribed linear RNA and splint DNA | Significantly improved circularization efficiency compared to T4 RNA ligase 1 alone. | Not explicitly quantified, but described as "significantly improved". | tandfonline.com |
| T4 RNA Ligase | Template-mediated Circularization | Linear hammerhead ribozyme precursors and DNA template | Efficient circularization of precursors that are otherwise difficult to circularize. | 70-80% yield of circular product. | oup.com |
| T4 RNA Ligase | Splinted Ligation | Three synthetic oligoribonucleotides | Successful synthesis of a 128-nucleotide pre-mRNA. | Reactions proceeded "nearly to completion". | nih.gov |
| MthRnl (Thermostable RNA Ligase) | ssDNA/RNA Adenylation | 3'-blocked, 5'-phosphorylated ssDNA oligonucleotide | Quantitative conversion of 5'-phosphorylated ssDNA to the adenylated form. | "Quantitative conversion". | nih.gov |
| Engineered Poly(U) Polymerase | Template-Independent Synthesis (eRNA) | Reversible terminator nucleoside triphosphates | Stepwise synthesis of RNA oligonucleotides up to 23 nucleotides long. | 95% nucleotide incorporation efficiency. | harvard.edu |
| CID1 Poly(U) Polymerase Mutants | Template-Independent Synthesis | Reversible terminator nucleotides with a 3′-O-allyl ether blocking group | Ten full cycles of liquid phase synthesis of natural and modified sequences. | Average coupling efficiency of 95%. | nih.govnih.gov |
| Parameter | T4 DNA Ligase Splinted Ligation | MthRnl Adenylation |
| Reaction Temperature | 37°C | 65°C |
| Incubation Time | 1-4 hours | 60 minutes |
| Key Buffer Components | 1x Ligase Buffer | 50 mM Sodium Acetate (pH 6.0), 10 mM MgCl₂, 5 mM DTT |
| Enzyme Concentration | 2000 units | 5 pmol |
| Substrate Concentration | 20 µM 5' RNA | 5 pmol ssDNA |
| Reference | nih.gov | nih.gov |
Academic Research Applications of Synthesized Rna Oligonucleotides
Structural and Conformational Analysis of RNA Molecules
The synthesis of custom RNA oligonucleotides is indispensable for high-resolution structural studies. By providing pure, homogenous samples of specific RNA sequences, chemical synthesis enables detailed analysis through biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of RNA molecules in solution. nih.gov However, as the size of the RNA molecule increases, NMR spectra become crowded and difficult to interpret due to severe resonance overlap and line broadening. nih.govdntb.gov.uanih.govnih.gov The incorporation of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into RNA oligonucleotides helps to overcome these limitations. nih.govnih.govacs.org
While enzymatic methods can produce uniformly labeled RNA, the solid-phase chemical synthesis of RNA using labeled phosphoramidite (B1245037) building blocks is the premier method for introducing isotope labels at specific, pre-determined positions within an oligonucleotide. dntb.gov.uanih.govmdpi.com This selective labeling dramatically simplifies complex NMR spectra, allowing for the unambiguous assignment of signals and the study of specific structural features or dynamic processes. nih.gov For instance, atom-specific ¹³C-labeling can be used to probe conformational dynamics in viral RNA elements. nih.gov
The strategic placement of isotope-labeled phosphoramidites allows researchers to:
Reduce Spectral Crowding: By labeling only specific nucleotides or even specific atoms within a nucleotide, the number of signals in the NMR spectrum is significantly reduced. nih.gov
Facilitate Resonance Assignment: Site-specific labels serve as unambiguous reference points for assigning signals in the NMR spectrum.
Probe Dynamics: The introduction of isolated ¹³C-¹H spin pairs, for example, allows for artifact-free probing of functional dynamics in RNA without interference from other nearby atoms. nih.gov
Table 1: Isotope-Labeling Strategies for RNA NMR using Phosphoramidite Chemistry
| Isotope Label | Common Position(s) | Phosphoramidite Examples | Application in NMR |
|---|---|---|---|
| ¹³C | C6 of Pyrimidines, C8 of Purines | [6-¹³C]-Uridine, [8-¹³C]-Adenosine | Reduces ¹³C-¹³C scalar and dipolar coupling, facilitating dynamics studies. nih.gov |
| ¹⁵N | N1 or N3 of Pyrimidines, N1 or N7 of Purines | [3-¹⁵N]-Uridine, [1-¹⁵N]-Guanosine | Resolves spectral overlap in proton-nitrogen correlation spectra. nih.gov |
| ¹³C / ¹⁵N | Multiple atoms within a nucleobase | [1,3-¹⁵N₂]-Uridine, [2,8-¹³C₂]-Inosine | Provides multiple probes within a single residue for detailed structural analysis. |
X-ray crystallography provides high-resolution, static snapshots of the three-dimensional structure of RNA molecules and their complexes. doudnalab.orgnih.gov A major bottleneck in this process is obtaining well-ordered crystals that diffract X-rays effectively. nih.gov The chemical synthesis of RNA oligonucleotides via phosphoramidite chemistry offers several advantages for crystallographic studies. It provides the high-purity, sequence-defined material necessary for crystallization trials and, crucially, allows for the site-specific incorporation of nucleotide analogues. doudnalab.org
One of the primary applications of synthetic oligonucleotides in crystallography is in solving the "phase problem." This is achieved by incorporating heavy atoms into the RNA structure. The heavy atoms scatter X-rays differently, providing the necessary phase information to reconstruct the electron density map and solve the structure. Phosphoramidites of modified nucleosides, such as 5-bromo-uridine or 5-iodo-uridine, are commonly used to introduce these heavy atoms at precise locations within the RNA chain. doudnalab.org
For larger RNA molecules (>50 nucleotides) that are difficult to synthesize chemically, a common strategy involves the enzymatic ligation of a short, chemically synthesized fragment containing a heavy-atom label to a larger, enzymatically transcribed RNA. doudnalab.orgdoudnalab.org This chimeric approach combines the scalability of in vitro transcription with the precision of chemical synthesis.
Table 2: Applications of Synthesized Oligonucleotides in RNA X-ray Crystallography
| Application | Strategy | Example | Reference |
|---|---|---|---|
| Phasing | Site-specific incorporation of heavy atoms. | Synthesis of RNA with 5-bromo-uridine or 5-iodo-uridine phosphoramidites. | doudnalab.org |
| Structural Probes | Introduction of nucleotide analogues to trap specific conformations or study ligand interactions. | A methyl group modification used to trap an in-line attacking conformation of the hammerhead ribozyme. | doudnalab.org |
| Facilitating Crystallization | Engineering RNA constructs with specific motifs known to promote crystal lattice formation. | Incorporating a GAAA tetraloop and its receptor into different parts of an RNA construct to drive crystal packing. | nih.gov |
| Studying Large RNAs | Ligation of a short, synthetic, modified oligonucleotide to a large, transcribed RNA. | A short synthetic RNA containing a modification is annealed and ligated to an unmodified transcript. | doudnalab.org |
Modifications can be designed to:
Enhance Stability: Introducing modifications like 2'-O-methylation or phosphorothioate (B77711) linkages can increase resistance to degradation by cellular nucleases, a critical feature for therapeutic oligonucleotides. nih.gov
Probe Functional Groups: By altering or removing a specific functional group (e.g., a hydroxyl or an amino group), researchers can directly test its importance for RNA folding, ligand binding, or catalytic activity.
Introduce Reporter Groups: Fluorophores or cross-linking agents can be attached to specific nucleotides to study RNA dynamics, folding pathways, and interactions with other molecules.
The systematic replacement of natural nucleotides with modified analogues allows for a detailed mapping of the functional groups that are critical for a given biological activity.
Table 3: Common Chemical Modifications and Their Use in Structure-Function Studies
| Modification Type | Chemical Change | Phosphoramidite Used | Impact and Research Application |
|---|---|---|---|
| Backbone | Replacement of a non-bridging oxygen with sulfur. | Nucleoside Phosphorothioamidite | Increases nuclease resistance; probes metal ion interactions at the phosphate (B84403). amerigoscientific.comnih.gov |
| Ribose Sugar | Methylation of the 2'-hydroxyl group. | 2'-O-Methyl RNA Phosphoramidite | Increases nuclease resistance and binding affinity; probes the role of the 2'-OH group. nih.gov |
| Ribose Sugar | Replacement of the 2'-hydroxyl group with fluorine. | 2'-Fluoro RNA Phosphoramidite | Enhances thermal stability and nuclease resistance; mimics the C3'-endo pucker of RNA. nih.gov |
| Nucleobase | Addition of a methyl group. | 5-Methyl-Cytidine Phosphoramidite | Investigates the role of epigenetic marks on RNA structure and function. |
Mechanistic Enzymology and Ribozyme Catalysis Research
Ribozymes, or RNA enzymes, catalyze a range of fundamental biochemical reactions. Unraveling their catalytic mechanisms requires precise tools to dissect the roles of individual atoms and functional groups within the active site. The chemical synthesis of RNA using modified phosphoramidites provides an unparalleled method for creating the molecular probes needed for these detailed mechanistic studies.
Atomic mutagenesis is a powerful technique where a single atom within a molecule is replaced with another, or a functional group is subtly altered, to probe its specific contribution to function. nih.gov This approach, applied to ribozymes, allows researchers to dissect catalytic mechanisms with surgical precision. Phosphoramidite chemistry is essential for this work, as it enables the synthesis of ribozymes containing these subtle, site-specific atomic substitutions that are inaccessible through biological methods. researchgate.net
For example, to test whether a specific nitrogen atom in a guanine (B1146940) base is critical for catalysis (perhaps by acting as a hydrogen bond donor or acceptor), it can be replaced with a carbon atom by incorporating a 7-deazaguanosine (B17050) phosphoramidite during synthesis. nih.gov Observing a loss of function in the resulting ribozyme provides strong evidence for the critical role of that specific nitrogen atom. Similarly, replacing a non-bridging phosphate oxygen with a sulfur atom (a phosphorothiolate) can reveal the importance of that oxygen in coordinating catalytic metal ions. nih.gov
Table 4: Examples of Atomic Mutagenesis in Ribozyme Studies
| Atomic Substitution | Modified Phosphoramidite | Mechanistic Question Addressed | Finding |
|---|---|---|---|
| N7 to C7 in Guanine | 7-Deazaguanosine | Is the N7 atom of a key guanosine (B1672433) involved in hydrogen bonding or metal coordination? | In the group I intron, substitution at the exogenous guanosine binding site lowered binding affinity, suggesting an indirect effect on stacking or solvation rather than a direct contact. nih.gov |
| 2'-OH to 2'-NH₂ | 2'-Amino-2'-deoxyuridine | Is the 2'-hydroxyl group acting solely as a nucleophile, or does it have other roles? | This modification abolishes cleavage, indicating the precise geometry and electronic properties of the hydroxyl group are critical for the reaction. acs.org |
| Scissile Phosphate O to S | Nucleoside Phosphorothioamidite | Is the pro-Rp oxygen of the scissile phosphate involved in coordinating a catalytic metal ion? | In the group I intron, this substitution significantly reduced the reaction rate, which could be rescued by "soft" metal ions like Mn²⁺, indicating direct coordination of a metal ion to this oxygen. nih.gov |
| N1 to C1 in Guanine | 1-Deazaguanosine | Is the N1 atom of a conserved guanine acting as a general base to deprotonate the 2'-OH nucleophile? | In the pistol ribozyme, this "general base knockout" resulted in only a minor decrease in rate, challenging the conventional view of its catalytic role. researchgate.net |
Many ribozymes accelerate RNA cleavage by employing general acid-base catalysis, a mechanism where functional groups from the RNA itself facilitate proton transfer during the reaction. nih.govoup.com Specific nucleobases within the ribozyme active site are often perfectly positioned to act as proton donors (general acids) or proton acceptors (general bases). nih.gov
The most common general base identified in nucleolytic ribozymes is a guanine nucleobase, which is thought to use its N1 position to accept a proton from the attacking 2'-hydroxyl group. nih.gov Conversely, the N1 of adenine (B156593) is often implicated as a general acid, donating a proton to stabilize the leaving group. nih.govoup.com
The direct investigation of these roles relies on the chemical synthesis of ribozymes containing modified nucleobases. By incorporating a nucleoside analogue with an altered pKa or a missing functional group at the putative catalytic position, researchers can directly test the hypothesis. For example, if a specific guanine is the general base, replacing it with an analogue that cannot be deprotonated under the reaction conditions should lead to a dramatic decrease in catalytic activity. These types of experiments, made possible by RNA phosphoramidite chemistry, have been fundamental in classifying ribozymes based on their catalytic mechanisms. nih.gov
Table 5: Nucleobases Implicated in General Acid-Base Catalysis in Ribozymes
| Ribozyme Class | Proposed General Base | Proposed General Acid | Evidence From |
|---|---|---|---|
| Hammerhead | Guanine (G12) | 2'-OH of G8 | pH-rate profiles, atomic mutagenesis |
| Hairpin | Guanine (G8) | Adenine (A38) | pH-rate profiles, phosphorothiolate (B1257650) substitution studies. nih.gov |
| VS Ribozyme | Guanine | Adenine | Mechanistic studies showing a functional and structural similarity to the hairpin active site. nih.gov |
| Pistol / Twister | Guanine | Adenine | Kinetic analyses of cleavage reactions using modified RNAs. oup.com |
| glmS | Guanine (G33) | Glucosamine-6-phosphate (coenzyme) | Structural and biochemical studies showing the coenzyme participates directly in catalysis. |
Research into Gene Expression Regulation Mechanisms
Synthesized RNA oligonucleotides, created using foundational chemical compounds like RNA C phosphoramidite, are instrumental in dissecting the intricate mechanisms of gene expression regulation. These synthetic molecules provide researchers with precise tools to investigate the roles of various RNA species and to modulate their activities within cellular systems.
Small Interfering RNA (siRNA) and MicroRNA (miRNA) Studies
The introduction of chemical modifications into synthetic siRNAs can significantly impact their stability and activity. For instance, modifications at the 2'-position of the pentose (B10789219) sugar have been shown to increase the persistence of RNAi compared to unmodified siRNAs. nih.gov Furthermore, stabilizing the interactions between A-U base pairs through chemical modifications can enhance the efficiency of mRNA targeting, which is particularly beneficial for allele-specific gene silencing. nih.gov
Research has demonstrated that various chemical modifications can be incorporated into siRNAs to probe the biochemical requirements of the RNAi machinery. nih.gov Remarkably, the 2'-OH groups on the siRNA are not essential for recognition by the RNAi machinery, indicating that the catalytic activity of the RNA-induced silencing complex (RISC) does not rely on these groups. nih.gov This tolerance for modification at the 2' position has opened up a wide array of possibilities for designing more effective and stable siRNAs for gene-silencing applications. nih.gov
The table below summarizes the effects of different chemical modifications on siRNA function, based on findings from various studies.
Guide RNA (gRNA) Synthesis for CRISPR-Cas9 Research
The revolutionary CRISPR-Cas9 gene-editing technology relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus. dnascript.comthermofisher.com The chemical synthesis of gRNAs, which is facilitated by RNA phosphoramidites including RNA C phosphoramidite, is a critical aspect of CRISPR-Cas9 research. Synthetic gRNAs offer high precision and versatility for various gene-editing applications. idtdna.com
The synthesis of gRNAs can be achieved through various methods, including in vitro transcription (IVT) and direct chemical synthesis. While IVT is a common method for producing gRNAs, chemical synthesis provides greater control over the incorporation of modified nucleotides at specific positions. thermofisher.com This level of control is essential for optimizing gRNA performance and for developing novel CRISPR-based applications.
The following table outlines the impact of common chemical modifications on the performance of guide RNAs in CRISPR-Cas9 systems.
Modulation of RNAi Activity and Mitigation of Off-Target Effects
A significant challenge in the therapeutic application of RNAi is the potential for off-target effects, where the siRNA silences unintended genes. eclipsebio.comacs.org Chemical modifications of synthetic oligonucleotides offer a powerful strategy to modulate RNAi activity and mitigate these off-target effects. acs.orghorizondiscovery.com
Off-target effects are often mediated by the "seed region" of the siRNA, which comprises nucleotides 2-8 of the guide strand. eclipsebio.comhorizondiscovery.com This region can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNAs, leading to their silencing. acs.org Chemical modifications within this seed region can destabilize these unintended interactions without compromising the on-target activity. For example, the introduction of 2'-O-methyl modifications at position 2 of the guide strand has been shown to be effective in reducing off-target effects. acs.org
Strategic chemical modification can also be used to bias the selection of the intended guide strand into the RISC, thereby preventing the passenger strand from inducing off-target silencing. horizondiscovery.com Furthermore, the use of a pool of siRNAs targeting different regions of the same mRNA, with each siRNA having a distinct seed sequence, can effectively reduce the concentration of any single seed and thus minimize off-target activity. eclipsebio.com
The table below details various strategies involving chemical modifications to mitigate off-target effects in RNAi.
Biophysical Characterization of Synthetic RNA Analogs
The biophysical properties of synthetic RNA analogs are critical determinants of their in vivo performance. Understanding how chemical modifications affect hybridization, thermal stability, and nuclease resistance is essential for the rational design of effective RNA-based therapeutics and research tools.
Oligonucleotide Hybridization Properties and Thermal Stability
The ability of a synthetic RNA oligonucleotide to bind to its complementary target sequence is fundamental to its function. The thermal stability of the resulting duplex, often measured as the melting temperature (Tm), is a key parameter that reflects the strength of this binding. Chemical modifications can have a significant impact on the Tm of an RNA duplex.
For instance, modifications such as 2'-fluoro and 2'-O-methyl generally increase the thermal stability of RNA duplexes. jci.orgoup.com Conversely, modifications like unlocked nucleic acids (UNA) can significantly decrease thermodynamic stability. nih.gov The introduction of N4-acetylcytidine (ac4C) has been shown to stabilize RNA duplexes in its native sequence context. acs.org The effect of a modification on thermal stability can also be dependent on its position within the oligonucleotide and the nature of the neighboring bases. nih.govresearchgate.net
The table below presents the change in melting temperature (ΔTm) for RNA duplexes containing various modifications, providing a quantitative measure of their impact on hybridization stability.
Studies on Nuclease Stability of Modified Oligoribonucleotides
A major obstacle for the in vivo application of RNA oligonucleotides is their rapid degradation by cellular nucleases. rsc.org Chemical modifications are widely employed to enhance the resistance of synthetic RNAs to nuclease-mediated cleavage, thereby increasing their biological half-life.
Modifications to the phosphodiester backbone, such as the introduction of phosphorothioate (PS) linkages, are a common strategy to confer nuclease resistance. rsc.org Modifications at the 2'-position of the ribose sugar, including 2'-O-methyl, 2'-fluoro, and 2'-O-propyl, also significantly enhance stability against nucleases. oup.comnih.gov The degree of protection often correlates with the size of the 2'-substituent. oup.comnih.gov Furthermore, the incorporation of C-nucleosides, which have a carbon-carbon bond between the base and the ribose instead of a nitrogen-carbon bond, has been shown to strongly suppress enzymatic cleavage by ribonucleases. biorxiv.orgbiorxiv.org
The following table summarizes the relative nuclease resistance conferred by different chemical modifications, providing a comparative overview of their protective effects.
Research on RNA-Protein Interactions (e.g., RISC complex formation)
Synthesized RNA oligonucleotides are indispensable tools for investigating the intricate interactions between RNA and proteins, which are central to numerous cellular processes. A prominent example is the study of the RNA-Induced Silencing Complex (RISC), a key player in the RNA interference (RNAi) pathway. wikipedia.orgnih.gov RISC is a ribonucleoprotein complex that mediates gene silencing by using a small single-stranded RNA (ssRNA) as a guide to recognize and repress complementary messenger RNA (mRNA) targets. wikipedia.org
The core of RISC is an Argonaute (AGO) protein, which binds the guide RNA and facilitates target recognition through Watson-Crick base pairing. nih.gov Researchers utilize chemically synthesized small interfering RNAs (siRNAs) or microRNAs (miRNAs) to program RISC. These synthetic oligonucleotides, typically 21-23 nucleotides long, are introduced into cells where they are loaded into the RISC. youtube.com The guide strand of the siRNA directs the complex to its target mRNA. youtube.com
Once bound to the target, RISC can mediate gene silencing through several mechanisms:
mRNA Cleavage: The Argonaute protein, if it has slicer activity, can directly catalyze the cleavage of the target mRNA, leading to its degradation. wikipedia.orgyoutube.com
Translational Repression: The binding of RISC to the mRNA can physically obstruct the cellular translation machinery, thereby inhibiting protein synthesis. nih.gov
Heterochromatin Formation: In some cases, RISC can translocate to the nucleus, where it is known as the RNA-Induced Transcriptional Silencing (RITS) complex. nih.govtandfonline.com This complex can guide the modification of chromatin at the corresponding gene locus, leading to the formation of condensed, transcriptionally silent heterochromatin. nih.govtandfonline.com
By designing and synthesizing specific siRNA sequences, researchers can systematically target and silence virtually any gene of interest. This allows for detailed functional analyses and the elucidation of the roles of specific proteins in complex biological pathways. The use of synthetic RNA provides precise control over the guide sequence, enabling the study of specificity, off-target effects, and the biochemical kinetics of RISC-mediated gene silencing.
| Component | Type | Function in RNAi |
| RISC | Ribonucleoprotein complex | Binds small RNAs and uses them as guides to silence complementary target genes. wikipedia.orgnih.gov |
| Argonaute (AGO) Proteins | Protein | Core component of RISC; binds the guide RNA and can cleave target mRNA. nih.gov |
| siRNA | Double-stranded RNA (21-23 nt) | Synthetic or endogenous RNA that is processed and loaded into RISC to direct mRNA cleavage. wikipedia.orgyoutube.com |
| miRNA | Single-stranded RNA (~22 nt) | Primarily directs translational repression or mRNA destabilization. wikipedia.orgyoutube.com |
| Dicer | RNase III endonuclease | Processes long double-stranded RNA into siRNAs and pre-miRNAs into mature miRNAs for loading into RISC. wikipedia.orgyoutube.com |
Development of Advanced Research Tools and Platforms
High-Density RNA Microarray Synthesis and Applications
The development of high-density RNA microarrays represents a significant technological advancement for large-scale, parallel analysis of RNA-based interactions. While DNA microarrays have been established for decades, the direct chemical synthesis of RNA on surfaces has been historically challenging. nih.gov Recent breakthroughs, however, have enabled the fabrication of RNA microarrays using techniques like photolithography combined with a modified phosphoramidite chemistry. nih.govjove.com
This process utilizes light-sensitive RNA phosphoramidites that allow for the cycle-based, in situ synthesis of RNA oligonucleotides directly on a glass slide or other solid support. nih.govjove.com Photolithography uses micromirrors to direct UV light to specific locations on the array, removing a photosensitive protecting group and enabling the next RNA monomer to be coupled. jove.com This method allows for the creation of extremely dense arrays, with the potential for hundreds of thousands to millions of unique RNA sequences, each at a defined location. nih.govjove.com A key innovation was the development of protecting groups that can be removed under mild conditions, preserving the integrity of the growing RNA strands and the surface chemistry. jove.com
Key Features of RNA Microarray Synthesis:
Method: In situ synthesis via photolithography and specialized RNA phosphoramidite chemistry. nih.govjove.com
Density: Capable of producing up to 262,144 unique sequences in a single array. nih.gov
Length: Efficiently prepares RNA oligonucleotides up to 30 nucleotides long. nih.govjove.com
Versatility: Allows for the creation of RNA-only, DNA-only, or chimeric DNA/RNA microarrays. nih.gov
These high-density RNA microarrays serve as powerful platforms for a variety of research applications. They are particularly well-suited for exploring the sequence specificity of RNA-binding proteins and enzymes. For example, they have been used to map the binding motifs and cleavage specificity of enzymes like RNase HII. nih.gov Furthermore, they provide a high-throughput method for studying the interactions between RNA and other molecules, including small molecule ligands, which is crucial for drug discovery and functional genomics. jove.com
| Feature | DNA Microarray Synthesis | RNA Microarray Synthesis |
| Primary Chemistry | Standard phosphoramidite chemistry. | Modified phosphoramidite chemistry with light-sensitive protecting groups. nih.govjove.com |
| 2'-Hydroxyl Group | Absent (Deoxyribose) | Present, requires an additional protecting group during synthesis. nih.gov |
| Stability | Generally more stable and easier to synthesize. | More susceptible to degradation; requires milder deprotection conditions. jove.com |
| Key Application | Gene expression profiling, genotyping, protein binding site identification. nih.gov | Mapping RNA-protein/enzyme interactions, studying RNA structure, discovering RNA ligands. nih.govjove.com |
Site-Specific Labeling for Spectroscopic and Cross-linking Studies
The functional and structural analysis of RNA often requires the introduction of specific labels, such as fluorophores, spin labels, or cross-linking agents, at precise locations within the oligonucleotide. Solid-phase phosphoramidite chemistry is a foundational technique for achieving this site-specific labeling. nih.gov It allows for the stepwise incorporation of chemically modified nucleosides bearing the desired label or a reactive group for subsequent conjugation. nih.gov This method provides ultimate control over the label's position on the sugar, base, or phosphate backbone, but it is generally limited to the synthesis of shorter oligonucleotides, typically up to about 100 bases, due to accumulating side reactions that reduce yield and purity. nih.gov
For larger RNAs, which often possess intricate secondary and tertiary structures, post-transcriptional labeling strategies are employed. oup.comuzh.ch One innovative method involves using a custom-designed DNA "reactive strand" that hybridizes to a specific site on the target RNA. oup.comuzh.ch This guided hybridization positions a reactive group to chemically modify a preselected nucleotide, for instance, by introducing an alkyne group onto an adenine residue. oup.com This alkyne can then be specifically conjugated to a reporter molecule, such as an azide-functionalized fluorophore, using highly efficient and bio-orthogonal "click chemistry". oup.com
A powerful extension of this technique enables dual-color labeling. oup.comuzh.ch During the reaction that installs the internal alkyne group, the 3'-terminal ribose of the RNA can be simultaneously oxidized to a dialdehyde (B1249045) moiety. oup.com This creates a second, chemically distinct reactive site. The internal alkyne and the 3'-terminal dialdehyde can then be labeled with two different molecules (e.g., Cy5-azide and Cy3-hydrazide, respectively) in a one-pot reaction without cross-reactivity. uzh.ch
These site-specific labeling techniques are critical for advanced biophysical studies:
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET): By labeling an RNA with a donor and acceptor fluorophore pair, researchers can measure distances and monitor conformational changes in real-time on the single-molecule level. uzh.ch
Spectroscopic Analysis: Introducing fluorescent labels allows for the study of RNA folding, dynamics, and interactions within cellular environments. nih.gov
Cross-linking Studies: Incorporating photo-reactive groups enables the covalent trapping of transient RNA-protein or RNA-RNA interactions, which is essential for identifying binding partners and mapping interaction interfaces.
| Labeling Strategy | Description | Typical RNA Size | Key Application |
| Solid-Phase Synthesis | Stepwise incorporation of modified phosphoramidites during chemical synthesis. nih.gov | Short (<100 nt) | Precise placement of single labels for various biophysical studies. nih.gov |
| Enzymatic Labeling | Use of enzymes like ligases or polymerases to attach or incorporate labeled nucleotides. nih.gov | Variable | Labeling at 5' or 3' ends, or internal sites recognized by specific enzymes. nih.gov |
| Post-Transcriptional Chemical Labeling | A DNA "guide" strand delivers a reactive group to a specific internal nucleotide for modification and subsequent bio-orthogonal conjugation. oup.comuzh.ch | Long (>100 nt) | Site-specific single or dual labeling of large, structured RNAs for smFRET and other advanced imaging. oup.comuzh.ch |
Synthetic RNA for Biosensor and Diagnostic Research Platforms
Synthetic RNA oligonucleotides are fundamental components in the engineering of novel biosensors and diagnostic platforms, offering programmable specificity and sensitivity for detecting a wide range of molecular targets. nih.gov These RNA-based sensors are particularly promising for the development of rapid, low-cost, point-of-care (POC) diagnostic tools. acs.orgnih.gov
A prominent class of these sensors is the "toehold switch," a type of de novo-designed riboregulator. acs.orgnih.gov A toehold switch is a synthetic RNA molecule engineered to control the translation of a reporter gene. acs.org In its "off" state, the RNA forms a stable hairpin structure that sequesters the ribosome binding site, preventing translation. The switch is designed with a protruding single-stranded "toehold" sequence. When a specific target RNA (e.g., from a viral pathogen) is present, it binds to the toehold and initiates a strand displacement reaction that unwinds the hairpin. This conformational change exposes the ribosome binding site, switching gene expression "on" and producing a detectable signal, such as a fluorescent protein or a colorimetric output. acs.orgnih.gov
The programmability of RNA base-pairing is a key advantage; by simply redesigning the toehold and complementary sequence, these sensors can be rapidly adapted to detect new pathogens or biomarkers. nih.gov
Beyond toehold switches, synthetic RNA plays a crucial role in CRISPR-based diagnostic platforms. Systems utilizing the Cas13a enzyme, for example, employ a synthetic CRISPR RNA (crRNA) to guide the enzyme to a specific target RNA sequence. nih.gov Upon binding its target, the Cas13a enzyme becomes activated and engages in "collateral cleavage," indiscriminately degrading nearby RNA molecules. nih.gov This activity can be harnessed by adding a reporter RNA linked to a fluorophore and a quencher. Cleavage of the reporter separates the pair, generating a strong fluorescent signal that indicates the presence of the target. nih.gov
These RNA-based platforms offer several advantages for diagnostics:
High Specificity: Detection is based on programmable Watson-Crick base pairing. nih.gov
Sensitivity: Can be combined with amplification steps to detect very low concentrations of target molecules. nih.gov
Versatility: Easily reprogrammed for new targets, making them ideal for responding to emerging infectious diseases. nih.gov
Cell-Free Systems: Many of these sensors can be deployed in cell-free, paper-based systems, making them portable and suitable for use outside of traditional laboratory settings. acs.org
| Sensor Platform | Mechanism of Action | Synthetic RNA Component | Signal Output |
| Toehold Switch | Target RNA binding induces a conformational change in the sensor RNA, de-repressing translation of a reporter gene. acs.orgnih.gov | Engineered mRNA with a hairpin structure and a target-binding toehold domain. | Fluorescence, color change, or electrochemical signal. acs.org |
| CRISPR-Cas13a | Guide RNA directs Cas13a to the target RNA. Binding activates non-specific RNase activity, which cleaves a reporter RNA. nih.gov | Synthetic CRISPR RNA (crRNA) containing a spacer sequence complementary to the target. | Fluorescence (from cleavage of a quenched reporter). nih.gov |
| Riboswitch Aptamers | Small molecule or ion binding to an aptamer domain within an mRNA induces a structural change that regulates gene expression. | Synthetic RNA containing a ligand-binding aptamer domain coupled to a regulatory element. | Fluorescence or other detectable reporter signal. |
Challenges, Limitations, and Future Directions in Rna Phosphoramidite Research
Addressing Length Limitations in Chemical Synthesis of Oligoribonucleotides
The secondary structure of the growing RNA chain can also impede synthesis by hindering the accessibility of the 5'-hydroxyl group for the incoming phosphoramidite (B1245037), further reducing coupling efficiency. horizondiscovery.combiosyn.com Overcoming these length limitations is a critical area of research, with efforts focused on improving coupling efficiencies and developing novel synthesis strategies.
Table 1: Impact of Coupling Efficiency on Full-Length Product Yield
| Coupling Efficiency per Step | Full-Length Yield for a 20-mer | Full-Length Yield for a 50-mer | Full-Length Yield for a 100-mer |
| 98.0% | 68% | 37% | 13% |
| 99.0% | 82% | 61% | 37% |
| 99.5% | 90% | 78% | 61% |
Strategies for Enhancing Coupling Efficiency and Purity for Complex Sequences
Achieving high coupling efficiency and purity is paramount for the successful synthesis of complex and long RNA sequences. glenresearch.com One of the most significant factors affecting coupling efficiency is the presence of moisture, which can react with the activated phosphoramidite, leading to the formation of phosphonates and reducing the concentration of the active monomer. glenresearch.com Therefore, stringent control of anhydrous conditions for all reagents, including acetonitrile, activators, and the inert gas used in the synthesizer, is crucial. glenresearch.com
The choice of activator also plays a critical role. While strong activators can enhance coupling rates, they may also lead to side reactions, such as the formation of guanosine (B1672433) dimers. glenresearch.com Activators with a less acidic pKa, such as DCI, are often preferred to minimize these unwanted side reactions. glenresearch.com Furthermore, for sequences prone to forming stable secondary structures, specialized synthesis protocols and modified phosphoramidites may be necessary to ensure efficient coupling. horizondiscovery.com Post-synthesis purification techniques, such as high-performance liquid chromatography (HPLC), are essential to isolate the full-length product from shorter failure sequences and other impurities. biotage.commdpi.com
Integration of Chemical and Enzymatic Approaches for Expanded Capabilities
To overcome the length limitations of purely chemical synthesis, researchers have turned to the integration of chemical and enzymatic methods. nih.govresearchgate.net This chemo-enzymatic approach allows for the synthesis of long and complex RNA molecules by ligating shorter, chemically synthesized RNA fragments. researchgate.netnih.govnih.gov RNA ligases can join RNA fragments with 5'-phosphate and 3'-hydroxyl ends, enabling the assembly of large RNA molecules that would be inaccessible by chemical synthesis alone. researchgate.netnih.govspringernature.comresearchgate.net
This hybrid strategy is particularly powerful for incorporating site-specific modifications into large RNAs. nih.govnih.govspringernature.comresearchgate.netbiorxiv.org A short, modified RNA oligonucleotide can be chemically synthesized and then enzymatically ligated to longer, in vitro transcribed RNA fragments. biorxiv.orgnih.gov This approach combines the flexibility of chemical synthesis for introducing modifications with the efficiency of enzymatic methods for producing long RNA strands. nih.govnih.govuochb.czharvard.edugoogle.comsynbiobeta.com The continued development of more efficient and robust ligation techniques is a key focus for expanding the capabilities of RNA synthesis. researchgate.netnih.gov
Exploration of Novel Nucleoside Modifications for Enhanced Research Utility
The introduction of novel nucleoside modifications into RNA is a powerful tool for probing RNA structure and function, as well as for developing RNA-based therapeutics and diagnostics. nih.govnih.govnih.govmdpi.com Phosphoramidite chemistry allows for the site-specific incorporation of a wide variety of modified nucleosides into synthetic oligonucleotides. nih.govmdpi.comglenresearch.commdpi.com
Researchers are continuously developing new phosphoramidite building blocks with modified bases, sugars, or phosphate (B84403) backbones. nih.gov These modifications can be used to introduce fluorescent probes for studying RNA dynamics, cross-linking agents for mapping RNA-protein interactions, or functional groups that enhance the stability and cellular uptake of RNA therapeutics. nih.govsemanticscholar.org The ability to synthesize RNA with an expanded chemical alphabet opens up new avenues for research and the development of novel RNA-based technologies. nih.govglenresearch.com
Q & A
Basic: What factors should guide the selection of RNA C phosphoramidites for solid-phase synthesis?
Answer: Key parameters include:
- Coupling efficiency (>99.8%) to minimize deletion sequences .
- Coupling time (<2 minutes) for scalability and reduced side reactions .
- Stability in solution to prevent degradation during automated synthesis cycles .
- Compatibility with 2ʹ-OH protecting groups (e.g., thiomorpholine-4-carbothioate or TBDMS) that balance deprotection ease and RNA length capabilities. Thiomorpholine-4-carbothioate allows uniform deprotection for sequences >60 nucleotides, while TBDMS is limited to shorter RNAs .
Basic: How do 2ʹ-OH protecting groups influence RNA synthesis outcomes?
Answer:
- TBDMS-protected phosphoramidites require longer coupling times (~5–7 minutes) and are limited to RNAs <60 nt due to steric hindrance and harsh deprotection (e.g., fluoride treatment) .
- Thiomorpholine-4-carbothioate (TC) groups enable faster coupling (~2 minutes), uniform deprotection under mild conditions (e.g., AMA), and synthesis of long RNAs (>100 nt) .
- Bis(2-acetoxyethoxy)methyl (ACE) groups require modified synthesizers for fluoride-based deprotection, complicating workflow .
Advanced: How can coupling efficiency be optimized for long RNA sequences (>100 nt)?
Answer:
- Use TC-protected phosphoramidites for high coupling efficiency (>99.5%) and reduced steric bulk .
- Implement DMT-ON synthesis with extended coupling times (e.g., 600 seconds) to ensure complete reaction, as demonstrated for trident RNA nanostructures .
- Pre-activate phosphoramidites with 5-ethylthio-1H-tetrazole (ETT) or pyridinium trifluoroacetate to enhance reactivity .
Advanced: How can base-sensitive modifications (e.g., m1A, methylphosphonates) be preserved during synthesis?
Answer:
- Use ultra-mild deprotection conditions : 3.5 M NH3 in MeOH (25°C, 72 hours) to prevent Dimroth rearrangement of m1A .
- For methylphosphonate-modified RNAs, employ 0.05 M K2CO3 in MeOH (25°C, 7 hours) to avoid phosphotriester hydrolysis .
- Validate purity via anion-exchange HPLC (e.g., Dionex DNAPac PA200 column) and HR-ESI-MS .
Basic: What deprotection methods are critical for maintaining RNA integrity post-synthesis?
Answer:
- AMA (ammonia/methylamine) : Standard for nucleobase deprotection but may degrade acid-sensitive modifications .
- Tetrabutylammonium fluoride (TBAF) : Required for TBDMS deprotection but risks RNA backbone cleavage .
- Thiomorpholine-4-carbothioate deprotection : Achieved under standard AMA conditions without additional reagents, ideal for long RNAs .
Advanced: How can low yields in branched RNA structures (e.g., trident RNAs) be addressed?
Answer:
- Use hexaethylene glycol (C18) spacers to improve coupling efficiency in sterically hindered regions .
- Modify synthesizer protocols: Increase phosphoramidite coupling time to 600 seconds and employ DMT-ON synthesis to monitor truncation products .
- Purify via denaturing PAGE followed by RP-HPLC to isolate full-length products .
Basic: What quality control methods ensure RNA phosphoramidite reliability?
Answer:
- HPLC-MS : Validates purity and identifies reactive P(III) impurities .
- 31P NMR : Confirms phosphoramidite integrity and absence of oxidation .
- Karl Fischer titration : Ensures low moisture content (<0.1%) to prevent hydrolysis .
Advanced: How should contradictory data on protecting group performance be interpreted?
Answer:
- Context-dependent efficiency : TBDMS is suitable for short RNAs with minimal modifications, while TC groups outperform in long/modified RNA synthesis .
- Deprotection trade-offs : TC groups simplify workflow but may require post-synthesis desulfurization for certain applications .
- Validate findings via anion-exchange HPLC and mass spectrometry to correlate protecting groups with product integrity .
Basic: What strategies enable site-specific incorporation of modified bases (e.g., pseudouridine)?
Answer:
- Use pre-synthesized modified phosphoramidites (e.g., pseudouridine-CE phosphoramidite) with orthogonal protection (e.g., tert-butyldimethylsilyl) .
- Optimize coupling cycles with activators like ETT to accommodate steric hindrance .
- Confirm modification fidelity via HR-ESI-MS and NMR post-deprotection .
Advanced: How can enzymatic and chemical synthesis be integrated for complex RNA constructs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
